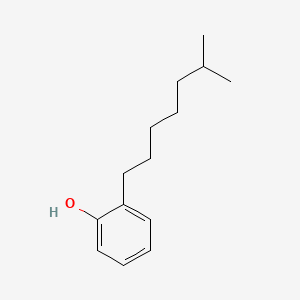
Isooctylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isooctylphenol is typically synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst . The reaction involves the substitution of a hydrogen atom on the phenol ring with an isooctyl group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with isooctene under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Isooctylphenol undergoes various chemical reactions, including:
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
Isooctylphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in the synthesis of polymers and resins.
Biology: Employed in the preparation of buffer solutions for protein purification and chromatography.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of lubricants, adhesives, and plasticizers.
Mecanismo De Acción
Isooctylphenol exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification of hydrophobic substances . This property is particularly useful in industrial applications where the uniform dispersion of materials is required.
Comparación Con Compuestos Similares
Nonylphenol: Another alkylphenol with similar surfactant properties but with a longer alkyl chain.
Octylphenol: Similar to isooctylphenol but with a straight-chain alkyl group instead of a branched one.
Uniqueness: this compound is unique due to its branched alkyl chain, which provides better solubility and emulsification properties compared to its straight-chain counterparts . This makes it particularly effective in applications requiring high-performance surfactants.
Propiedades
Número CAS |
11081-15-5 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2-(6-methylheptyl)phenol |
InChI |
InChI=1S/C14H22O/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |
Clave InChI |
NFAOATPOYUWEHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


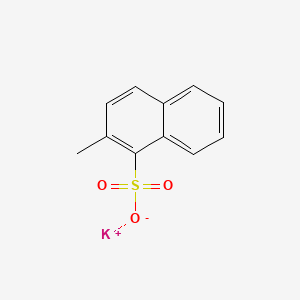
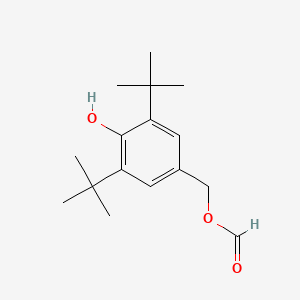
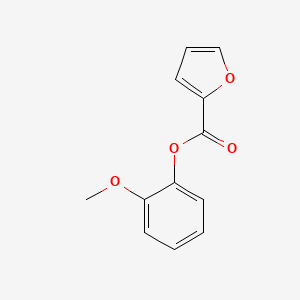
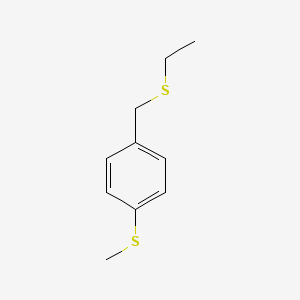
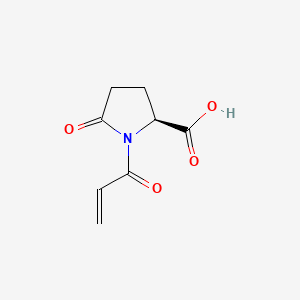

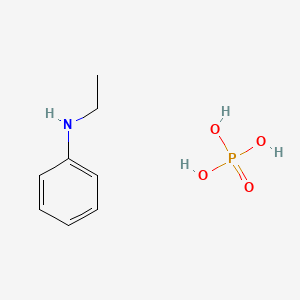

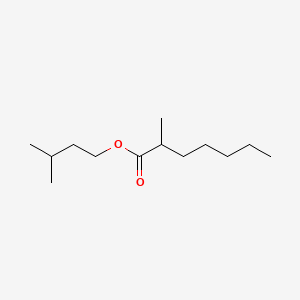
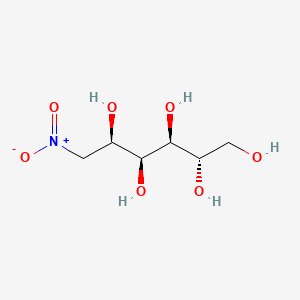
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)



